2-(3,4-dimethoxyphenyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide
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Description
Scientific Research Applications
Synthesis and Structural Properties
- Formation and Structural Analysis : The compound has been involved in studies related to the formation and ring contraction of related benzo-thiazepine derivatives. This includes research on the transformation of benzo[e][1,2]thiazine-1,1-dioxides to benzo[f][1,2]thiazepine-1,1-dioxides and vice versa (Khalaj & Adibpour, 2008).
- Synthetic Methods : Research has focused on the synthesis of face ‘b’ pyrido-annulated analogs of 1,5-benzothiazepines, highlighting the compound's potential in the development of novel medicinal compounds (Gupta, Devi, & Kishore, 2012).
Pharmacological Properties
- Antiarrhythmic Activity : The compound's derivatives have been evaluated for antiarrhythmic effects, particularly in ouabain-induced arrhythmias in guinea pigs (Ogawa & Matsushita, 1992).
Chemical Reactions and Modifications
- Novel Routes for Synthesis : Innovative methods have been explored for the synthesis of benzo[b]thiepins, with the compound playing a role in understanding the cyclization and ring-opening mechanisms in these classes of compounds (Reinhoudt & Kouwenhoven, 1974).
- Derivative Synthesis : The compound has been used in the synthesis of various derivatives with potential medicinal interest, such as 2-(triazolyl, oxadiazolyl, and pyrazolyl) substituted 1,5-benzothiazepin-S,S-dioxide derivatives (Gupta, Devi, Chaudhary, & Kishore, 2012).
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1,1-dioxo-5-(2-oxo-2-pyrrolidin-1-ylethyl)-2,3-dihydro-1λ6,5-benzothiazepin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6S/c1-30-18-10-9-16(13-19(18)31-2)21-14-22(26)25(15-23(27)24-11-5-6-12-24)17-7-3-4-8-20(17)32(21,28)29/h3-4,7-10,13,21H,5-6,11-12,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEAJYXNEOMQMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)N4CCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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